
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, attached to a tetrahydrofuran ring with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-fluorophenol and 2,2-dimethyltetrahydrofuran.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF). A base like sodium hydride (NaH) is used to deprotonate the phenol, followed by the addition of the tetrahydrofuran derivative.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the coupling reaction.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the phenyl ring can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of cyclohexane derivatives.
Aplicaciones Científicas De Investigación
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-fluorophenol: A precursor in the synthesis of the target compound.
2-Bromo-4-fluorophenylacetonitrile: Another fluorinated and brominated compound with different applications.
(2-Bromo-4-fluorophenyl)methanesulfonyl chloride: Used in different chemical reactions and applications.
Uniqueness
5-(2-Bromo-4-fluorophenyl)-2,2-dimethyltetrahydrofuran is unique due to its tetrahydrofuran ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H14BrFO |
|---|---|
Peso molecular |
273.14 g/mol |
Nombre IUPAC |
5-(2-bromo-4-fluorophenyl)-2,2-dimethyloxolane |
InChI |
InChI=1S/C12H14BrFO/c1-12(2)6-5-11(15-12)9-4-3-8(14)7-10(9)13/h3-4,7,11H,5-6H2,1-2H3 |
Clave InChI |
BAMNEUFIPSKKPY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(O1)C2=C(C=C(C=C2)F)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


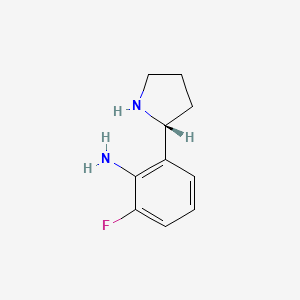
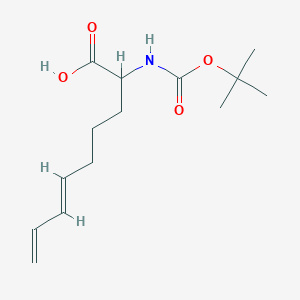
![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)

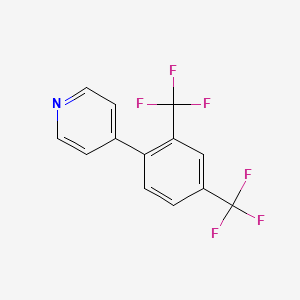

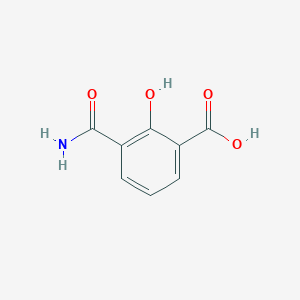
![2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)
![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride](/img/structure/B12957824.png)
![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)
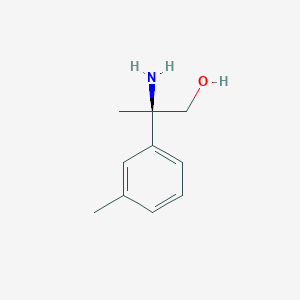
![2-phenyl-3H-Pyrrolo[2,3-b]pyridine](/img/structure/B12957849.png)

